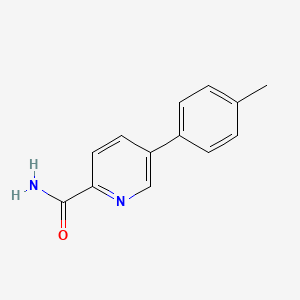5-(p-Tolyl)picolinamide
CAS No.: 1351479-05-4
Cat. No.: VC17949269
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351479-05-4 |
|---|---|
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 5-(4-methylphenyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16) |
| Standard InChI Key | GVDPCCKPSYFZMT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N |
Introduction
Chemical Synthesis
Key Synthetic Routes
5-(p-Tolyl)picolinamide is synthesized via multistep routes involving cross-coupling reactions and amidation:
-
Intermediate Preparation: 2-Aminopyrazine is brominated to form 3,5-dibromopyrazin-2-amine, followed by morpholine substitution and cyclization with chloroacetaldehyde .
-
Suzuki Coupling: The intermediate undergoes Suzuki coupling with p-bromonitrobenzene to introduce the aryl group, followed by reduction with hydrazine hydrate .
-
Amidation: The carboxylic acid derivative (e.g., 5-(p-tolyl)picolinic acid) is converted to an acyl chloride and coupled with amines to yield the final picolinamide .
Representative Reaction Scheme:
Industrial-Scale Synthesis
Patent WO2021076681A1 describes a scalable process using propionyl chloride or anhydride for acylation, followed by coupling with aryl amines in the presence of bases like NaCO . Yields exceed 70% under optimized conditions .
Structural Characterization
Crystallographic Data
X-ray diffraction of related picolinamides reveals:
-
Bond Lengths: Se–C bonds at 1.916–1.922 Å in selenophenyl analogs .
-
Dihedral Angles: Aryl rings exhibit non-coplanar arrangements (76.5–83.8°), influencing steric interactions .
Table 1: Selected Crystallographic Parameters
Spectroscopic Data
Biological Activity
Kinase Inhibition
5-(p-Tolyl)picolinamide derivatives show moderate PI3Kα inhibition (IC = 1.25–7.39 μM) . Docking studies indicate overlap with PI-103, a known PI3K inhibitor, highlighting the morpholine and amide motifs as critical for binding .
Antifungal Activity
Picolinamide analogs inhibit the bc complex in fungi. Compound 9c (a derivative) exhibits superior efficacy against cucumber downy mildew compared to florylpicoxamid .
Cytotoxicity Predictions
PASS Online predicts:
-
Pa > 0.7: Membrane integrity agonism, serotonin release inhibition.
-
Cytotoxicity: Moderate activity against breast cancer lines (MCF7, T47D) .
Table 2: Predicted Biological Activities
| Activity | Pa | Pi |
|---|---|---|
| 5-Hydroxytryptamine release inhibitor | 0.776 | 0.004 |
| Platelet-derived growth factor inhibition | 0.684 | 0.064 |
Applications and Future Directions
-
Therapeutic Agents: Potential as PI3Kα inhibitors for cancer or antifungals targeting bc .
-
Material Science: Tetracoordinated boron complexes derived from picolinamides exhibit aggregation-induced emission (AIE), useful in optoelectronics .
Challenges: Low aqueous solubility and off-target effects necessitate structural optimization, such as introducing polar substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume